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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5,10-Dideazafolic acid (DDATHF), later known as Lometrexol, is a potent antifolate that
emerged from research focused on developing novel cancer chemotherapeutics. Unlike
classical antifolates such as methotrexate, which primarily target dihydrofolate reductase
(DHFR), Lometrexol was distinguished by its specific inhibition of glycinamide ribonucleotide
formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] This
unique mechanism of action generated significant interest in its potential to treat various solid
tumors. This technical guide provides a comprehensive historical overview of Lometrexol
research, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the
challenges that ultimately limited its clinical development.

Discovery and Synthesis

The synthesis of 5,10-dideazafolic acid was a significant advancement in the field of folate
analog chemistry. A modified synthesis approach involves the reaction of 2-acetamido-6-formyl-
4(3H)-pyrido[2,3-b]pyrimidone with [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-ylJaminocarbonyl)]
phenylmethyl]-triphenylphosphonium bromide. The synthesis proceeds through a Wittig
condensation promoted by sodium hydride in 1-methyl-2-pyrrolidone, followed by catalytic
reduction, mild base hydrolysis, and finally, acid precipitation of the DDATHF product. This
multi-step synthesis can be achieved from commercially available reagents.
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Mechanism of Action

Lometrexol exerts its cytotoxic effects by potently inhibiting glycinamide ribonucleotide
formyltransferase (GARFT).[1] GARFT is a critical enzyme in the de novo purine biosynthesis
pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to
formylglycinamide ribonucleotide (FGAR). By inhibiting GARFT, Lometrexol effectively blocks
the synthesis of purines, which are essential building blocks for DNA and RNA. This disruption
of nucleic acid synthesis leads to cell cycle arrest and apoptosis.[Z]

The specificity of Lometrexol for GARFT, as opposed to other folate-dependent enzymes, was
a key feature that distinguished it from other antifolates. This targeted inhibition was seen as a
promising strategy to overcome resistance mechanisms associated with methotrexate, which

often involve the upregulation of DHFR.

Click to download full resolution via product page

Figure 1. De Novo Purine Biosynthesis Pathway and Lometrexol's Point of Inhibition.

Preclinical Research
In Vitro Cytotoxicity

Lometrexol demonstrated potent cytotoxic activity against a range of cancer cell lines in
preclinical studies. The National Cancer Institute's NCI-60 cell line screen is a valuable
resource for assessing the differential sensitivity of various cancer types to anticancer agents.
The table below summarizes the 50% growth inhibition (G150) values for Lometrexol across a

selection of human cancer cell lines from this screen.
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Cell Line Cancer Type GI50 (uM)
Leukemia

CCRF-CEM Leukemia 0.002
HL-60(TB) Leukemia 0.003
K-562 Leukemia 0.004
MOLT-4 Leukemia 0.002
RPMI-8226 Leukemia >100

SR Leukemia 0.003

Non-Small Cell Lung Cancer

A549/ATCC Non-Small Cell Lung 0.021
EKVX Non-Small Cell Lung 0.004
HOP-62 Non-Small Cell Lung 0.005
HOP-92 Non-Small Cell Lung 0.007
NCI-H226 Non-Small Cell Lung 0.008
NCI-H23 Non-Small Cell Lung 0.011
NCI-H322M Non-Small Cell Lung 0.015
NCI-H460 Non-Small Cell Lung 0.009
NCI-H522 Non-Small Cell Lung 0.012

Colon Cancer

COLO 205 Colon Cancer 0.006
HCC-2998 Colon Cancer 0.005
HCT-116 Colon Cancer 0.004
HCT-15 Colon Cancer 0.007
HT29 Colon Cancer 0.008
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KM12 Colon Cancer 0.005
SW-620 Colon Cancer 0.006
CNS Cancer

SF-268 CNS Cancer 0.004
SF-295 CNS Cancer 0.005
SF-539 CNS Cancer 0.006
SNB-19 CNS Cancer 0.007
SNB-75 CNS Cancer 0.005
U251 CNS Cancer 0.006
Melanoma

LOX IMVI Melanoma 0.004
MALME-3M Melanoma 0.005
M14 Melanoma 0.006
SK-MEL-2 Melanoma 0.007
SK-MEL-28 Melanoma 0.008
SK-MEL-5 Melanoma 0.005
UACC-257 Melanoma 0.006
UACC-62 Melanoma 0.004
Ovarian Cancer

IGROV1 Ovarian Cancer 0.005
OVCAR-3 Ovarian Cancer 0.006
OVCAR-4 Ovarian Cancer 0.007
OVCAR-5 Ovarian Cancer 0.008
OVCAR-8 Ovarian Cancer 0.005
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NCI/ADR-RES Ovarian Cancer 0.012

SK-OV-3 Ovarian Cancer 0.009

Renal Cancer

786-0 Renal Cancer 0.006
A498 Renal Cancer 0.007
ACHN Renal Cancer 0.008
CAKI-1 Renal Cancer 0.005
RXF 393 Renal Cancer 0.006
SN12C Renal Cancer 0.007
TK-10 Renal Cancer 0.005
Uo-31 Renal Cancer 0.008
Prostate Cancer

PC-3 Prostate Cancer 0.009
DU-145 Prostate Cancer 0.011
Breast Cancer

MCF7 Breast Cancer 0.007
MDA-MB-231/ATCC Breast Cancer 0.008
HS 578T Breast Cancer 0.009
BT-549 Breast Cancer 0.012
T-47D Breast Cancer 0.006
MDA-MB-435 Breast Cancer 0.005

Data sourced from the NCI Developmental Therapeutics Program database.

Clinical Development
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Phase | Trials

Initial Phase | clinical trials of Lometrexol showed promising antitumor activity in a variety of
solid tumors. However, these early studies were hampered by severe and cumulative
antiproliferative toxicities, most notably myelosuppression (thrombocytopenia) and mucositis.[1]
These toxicities were often delayed and became more pronounced with repeated dosing,
limiting the ability to administer the drug on a consistent schedule.

Subsequent Phase | studies investigated strategies to mitigate these toxicities. Preclinical data
suggested that folic acid supplementation could protect normal tissues from the effects of
Lometrexol without compromising its antitumor efficacy. A Phase | trial of Lometrexol
administered with oral folic acid supplementation confirmed that this approach could
significantly reduce the drug's toxicity.[1] Another approach involved a rescue regimen with
folinic acid (leucovorin) administered after Lometrexol.[3] These studies helped to establish a
more tolerable dosing regimen for Phase Il trials.

Pharmacokinetics

Pharmacokinetic studies in patients revealed that Lometrexol has a multi-exponential plasma
disposition.[4] Key pharmacokinetic parameters from a Phase | study are summarized below.

Parameter Value

Plasma Half-lives

t1/2a 19+ 7 min

t1/213 256 + 96 min
t1/2y 1170 + 435 min
Plasma Protein Binding 78 £ 3%

Volume of Distribution (Vdss) 4.7 - 15.8 L/Im2
Renal Elimination (24h) 85 + 16% of dose

Data from a Phase | clinical trial with folic acid supplementation.[4]
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Lometrexol is primarily eliminated by the kidneys, with a significant portion of the administered
dose excreted unchanged in the urine.[4]

Phase Il and Ill Trials and Eventual Discontinuation

Despite the improved toxicity profile with folic acid supplementation, the clinical development of
Lometrexol ultimately did not lead to its approval. While some antitumor activity was observed
in Phase Il trials, the overall efficacy was not deemed sufficient to outweigh the remaining
toxicity concerns and the complexities of the administration schedule. The narrow therapeutic
window and the potential for cumulative toxicity remained significant challenges. As a result,
the development of Lometrexol as a frontline cancer therapy was discontinued.

Experimental Protocols
Synthesis of 5,10-Dideazafolic Acid (Lometrexol)

Materials:
e 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone

e [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yllJaminocarbonyl)] phenylmethyl]-
triphenylphosphonium bromide

e Sodium hydride (NaH)

e 1-methyl-2-pyrrolidone (NMP)

o Palladium on carbon (Pd/C) catalyst
e Hydrogen gas (H2)

¢ Sodium hydroxide (NaOH) solution
o Hydrochloric acid (HCI) solution

e Anhydrous solvents (NMP)

» Standard laboratory glassware and purification apparatus (chromatography columns, etc.)
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Procedure:

» Wittig Condensation: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,
argon), dissolve 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone and the phosphonium
salt in anhydrous NMP. Cool the solution in an ice bath and slowly add a dispersion of
sodium hydride in mineral oil. Allow the reaction to warm to room temperature and stir for 12-
24 hours.

o Work-up and Purification: Quench the reaction by the slow addition of water. Extract the
aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined
organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure. Purify the crude product by column chromatography on silica gel.

o Catalytic Hydrogenation: Dissolve the purified product from the previous step in a suitable
solvent (e.g., ethanol/water mixture). Add a catalytic amount of Pd/C. Place the reaction
mixture under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir
vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

« Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the
catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced
pressure.

e Hydrolysis: Dissolve the reduced product in an aqueous solution of sodium hydroxide. Heat
the reaction mixture at reflux for 2-4 hours to hydrolyze the ester and amide groups.

 Acidification and Precipitation: Cool the reaction mixture to room temperature and acidify to
pH 3-4 with hydrochloric acid. The desired product, 5,10-dideazafolic acid, will precipitate
out of solution.

« Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water and
then with a small amount of a water-miscible organic solvent (e.g., acetone). Dry the product
under vacuum to yield the final compound.
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Starting Materials:
- 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone
- Phosphonium salt

!
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Figure 2. General Synthetic Workflow for Lometrexol.

GARFT Enzyme Inhibition Assay (Spectrophotometric)

Principle: The activity of GARFT is monitored by measuring the increase in absorbance at a
specific wavelength that corresponds to the formation of the product, formylglycinamide
ribonucleotide (FGAR), or a coupled reaction product.
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Materials:

Purified recombinant GARFT enzyme

Glycinamide ribonucleotide (GAR) substrate

10-formyl-5,8-dideazatetrahydrofolate (a stable folate analog) or other suitable formyl donor

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, containing 10 mM MgClz)

Lometrexol (or other test inhibitors)

Microplate reader capable of reading absorbance at the desired wavelength
Procedure:

» Prepare Reagents: Prepare stock solutions of GAR, the formyl donor, and Lometrexol in the
assay buffer.

e Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add the assay buffer, a fixed
concentration of GARFT enzyme, and varying concentrations of Lometrexol (or a vehicle
control). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes)
at a controlled temperature (e.g., 37°C).

« Initiate Reaction: Initiate the enzymatic reaction by adding the formyl donor substrate to each

well.

o Kinetic Measurement: Immediately begin monitoring the change in absorbance over time
using the microplate reader.

o Data Analysis: Calculate the initial reaction rates (Vo) from the linear portion of the
absorbance versus time curves. Plot the percentage of inhibition (relative to the vehicle
control) against the logarithm of the Lometrexol concentration. Fit the data to a dose-
response curve to determine the IC50 value.

Cell Viability (MTT) Assay for IC50 Determination
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular
oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble
formazan, which has a purple color.

Materials:

e Cancer cell line of interest

o Complete cell culture medium

e Lometrexol

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

o 96-well cell culture plates

e Microplate reader capable of reading absorbance at 570 nm

Procedure:

o Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Drug Treatment: The next day, treat the cells with a serial dilution of Lometrexol in complete
medium. Include a vehicle-only control.

 Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72
hours).

o MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4
hours at 37°C, allowing formazan crystals to form.

o Solubilization: Carefully remove the medium and add the solubilization solution to each well
to dissolve the formazan crystals.
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» Absorbance Measurement: Measure the absorbance of each well at 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each Lometrexol concentration
relative to the untreated control. Plot the percentage of viability against the log of the
Lometrexol concentration and use non-linear regression to determine the IC50 value.
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Figure 3. A General Experimental Workflow for Antifolate Drug Discovery and Development.
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Conclusion

The research and development of 5,10-dideazafolic acid (Lometrexol) represents a significant
chapter in the history of anticancer drug discovery. Its uniqgue mechanism of action as a specific
inhibitor of GARFT provided a new therapeutic target and a departure from the classical DHFR
inhibitors. While the initial promise of Lometrexol was ultimately not realized in the clinic due to
toxicity challenges, the extensive research conducted on this compound has provided
invaluable insights into the intricacies of purine metabolism, the mechanisms of antifolate
action, and the importance of strategies to mitigate drug-related toxicities. The story of
Lometrexol serves as a compelling case study for researchers and drug development
professionals, highlighting both the potential and the pitfalls in the quest for more effective and
selective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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